Liberine
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Overview
Description
It is found in various plants such as coffee beans, tea, cola nuts, guarana, cocoa, and yerba mate . Liberine is structurally related to other methylxanthines like caffeine and theacrine, and it is known for its stimulant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Liberine can be synthesized through several chemical routes. One common method involves the methylation of theobromine, a naturally occurring xanthine alkaloid found in cocoa. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
In industrial settings, this compound is often extracted from natural sources rather than synthesized. The extraction process involves the use of solvents such as ethanol or methanol to isolate this compound from plant materials. The crude extract is then purified using techniques like liquid chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Liberine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield demethylated derivatives. Reducing agents like lithium aluminum hydride are typically used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halides, amines; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Demethylated derivatives of this compound.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Liberine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of purine alkaloid chemistry and synthesis.
Biology: Investigated for its effects on cellular metabolism and enzyme activity.
Medicine: Explored for potential therapeutic uses, particularly in neurostimulation and cognitive enhancement.
Industry: Utilized in the formulation of dietary supplements and energy drinks due to its stimulant properties
Mechanism of Action
Liberine exerts its effects primarily through the modulation of adenosine receptors in the brain. By binding to these receptors, this compound inhibits the action of adenosine, a neurotransmitter that promotes relaxation and sleepiness. This inhibition leads to increased neuronal activity and the release of other neurotransmitters like dopamine and norepinephrine, resulting in heightened alertness and energy .
Comparison with Similar Compounds
Liberine is structurally similar to other methylxanthines such as:
Caffeine: Found in coffee, tea, and various other plants. Known for its strong stimulant effects.
Theacrine: Found in tea and coffee. Similar to caffeine but with a longer duration of action and fewer side effects.
Methylthis compound: A derivative of this compound with an additional methyl group. .
Uniqueness
This compound is unique in its balanced profile of stimulant effects and relatively mild side effects compared to caffeine. Its presence in various natural sources also makes it an attractive compound for use in dietary supplements and functional foods.
Properties
IUPAC Name |
2-methoxy-1,9-dimethyl-7H-purine-6,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-11-5-4(9-7(11)14)6(13)12(2)8(10-5)15-3/h1-3H3,(H,9,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVFNSHOEYLXJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=N2)OC)C)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045662 |
Source
|
Record name | Liberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56119-16-5 |
Source
|
Record name | Liberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIBERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W7FN2S6JX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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